molecular formula C10H8O2 B11918340 2h-1-Benzopyran-7-carbaldehyde CAS No. 344753-19-1

2h-1-Benzopyran-7-carbaldehyde

Cat. No.: B11918340
CAS No.: 344753-19-1
M. Wt: 160.17 g/mol
InChI Key: MQHBXDXRZFARJR-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-7-carbaldehyde, also known as 7-formylcoumarin, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are widely used in the pharmaceutical, cosmetic, and food industries. This compound is a valuable intermediate in organic synthesis and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-7-carbaldehyde typically involves the formylation of coumarin derivatives. One common method is the Vilsmeier-Haack reaction, where coumarin is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 7-position . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the formyl group to form imines or thioethers.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Primary amines in the presence of a catalyst like acetic acid.

Major Products Formed

    Oxidation: 7-carboxycoumarin.

    Reduction: 7-hydroxymethylcoumarin.

    Substitution: 7-imino or 7-thioether derivatives of coumarin.

Mechanism of Action

The biological activities of 2H-1-Benzopyran-7-carbaldehyde are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also modulate enzyme activities and interact with cellular receptors, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

2H-1-Benzopyran-7-carbaldehyde is structurally related to other coumarin derivatives, such as:

The uniqueness of this compound lies in its formyl group at the 7-position, which imparts distinct chemical reactivity and biological activities compared to other coumarin derivatives.

Properties

CAS No.

344753-19-1

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2H-chromene-7-carbaldehyde

InChI

InChI=1S/C10H8O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-4,6-7H,5H2

InChI Key

MQHBXDXRZFARJR-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C=C(C=C2)C=O

Origin of Product

United States

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